N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide: is a synthetic organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of a fluorophenyl group, a methylpiperidine moiety, and a sulfonylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of 4-fluoroaniline: This can be achieved by the nitration of fluorobenzene followed by reduction.
Synthesis of 4-fluorophenylsulfonyl chloride: This involves the sulfonation of 4-fluoroaniline followed by chlorination.
Preparation of 3-methylpiperidine: This can be synthesized through the hydrogenation of 3-methylpyridine.
Coupling Reaction: The final step involves the coupling of 4-fluorophenylsulfonyl chloride with 3-methylpiperidine in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Potential applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
- Used in the development of new materials with specific chemical properties.
- Potential applications in the agrochemical industry as a precursor to active ingredients.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The piperidine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-bromophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide: Similar structure but with a bromine atom instead of fluorine.
N-(4-methylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. This can enhance the compound’s binding affinity to biological targets and improve its pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-3-2-12-22(13-14)26(24,25)18-10-4-15(5-11-18)19(23)21-17-8-6-16(20)7-9-17/h4-11,14H,2-3,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTXFWBYJPMWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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